

Theoretical studies on 7-Iodoquinazolin-4(3h)-one

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Compound of Interest

Compound Name: **7-Iodoquinazolin-4(3h)-one**

Cat. No.: **B1418158**

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Synthetic Pathway and Spectroscopic Elucidation

While numerous synthetic routes for quinazolinone derivatives exist, a common and effective method involves the cyclocondensation of an appropriately substituted anthranilic acid with a suitable one-carbon source.^{[5][6]} For **7-Iodoquinazolin-4(3H)-one**, the synthesis would logically start from 2-amino-4-iodobenzoic acid.

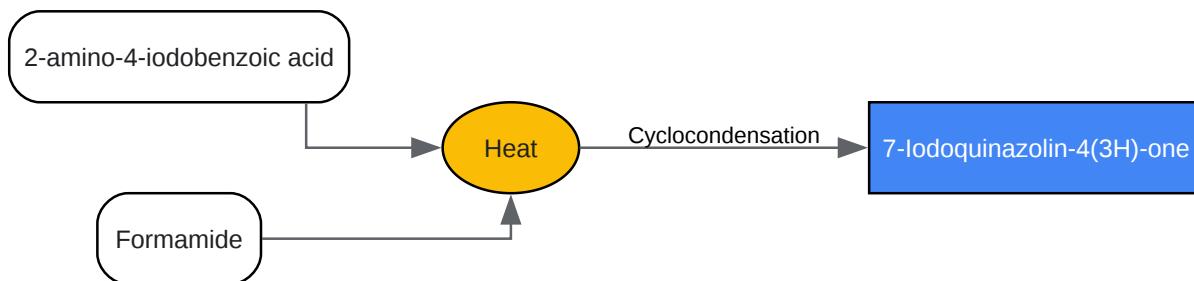
Proposed Synthesis of 7-Iodoquinazolin-4(3H)-one

A plausible synthetic route for **7-Iodoquinazolin-4(3H)-one** is the reaction of 2-amino-4-iodobenzoic acid with formamide.^[5] This one-pot synthesis is an efficient method for constructing the quinazolinone core.

Experimental Protocol:

- A mixture of 2-amino-4-iodobenzoic acid and an excess of formamide is heated.^[5]
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

- The crude product is filtered, washed, and purified by recrystallization from a suitable solvent like ethanol to yield **7-Iodoquinazolin-4(3H)-one**.



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Caption: Proposed synthesis of **7-Iodoquinazolin-4(3H)-one**.

Spectroscopic Characterization

The structural confirmation of the synthesized **7-Iodoquinazolin-4(3H)-one** would rely on a combination of spectroscopic techniques.^[7]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule.^[8] ^[9]

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The protons on the benzene ring will exhibit splitting patterns (doublets, triplets, etc.) influenced by the iodine substituent. The N-H proton will likely appear as a broad singlet at a downfield chemical shift.
- ¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be affected by the electron-withdrawing nature of the iodine atom and the carbonyl group.

Table 1: Predicted NMR Data for **7-Iodoquinazolin-4(3H)-one**

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
H-2	~8.1	s	CH
H-5	~8.0	d	Ar-H
H-6	~7.6	dd	Ar-H
H-8	~7.9	d	Ar-H
N-H	~12.0	br s	NH
¹³ C NMR	Predicted Chemical Shift (ppm)		Assignment
C-2	~145	CH	
C-4	~165	C=O	
C-4a	~140	C	
C-5	~128	CH	
C-6	~127	CH	
C-7	~95	C-I	
C-8	~135	CH	
C-8a	~148	C	

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[\[7\]](#)

- N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm^{-1} .
- C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group should appear around 1680-1700 cm^{-1} .
- C=N Stretch: An absorption band for the imine group is expected around 1610-1630 cm^{-1} .

- C-I Stretch: A weak absorption band may be observed in the fingerprint region, typically below 600 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.^[5]

- Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of **7-Iodoquinazolin-4(3H)-one** (C₈H₅IN₂O).
- Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion peak.

Theoretical Studies: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, offers powerful tools to investigate the electronic structure, reactivity, and potential biological interactions of **7-Iodoquinazolin-4(3H)-one**.^{[1][10][11]}

Density Functional Theory (DFT) Calculations

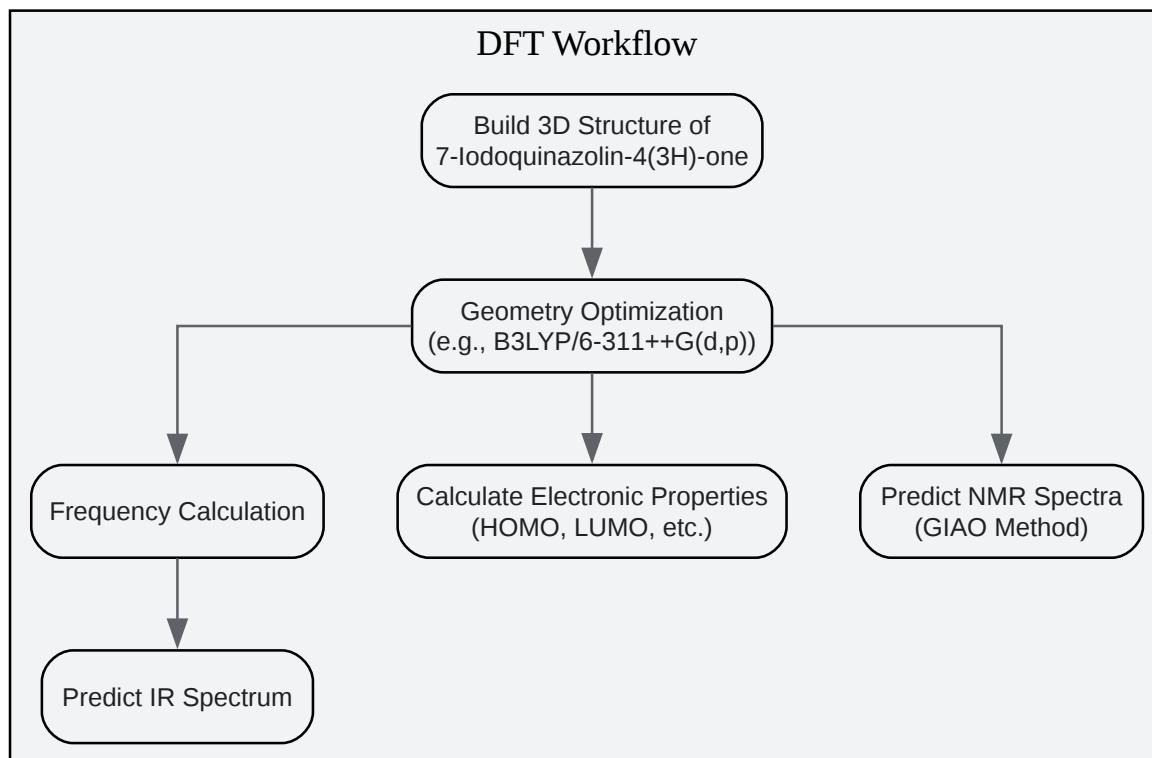
DFT calculations can provide insights into the molecular geometry, electronic properties, and spectroscopic features of the molecule.^[12]

Computational Protocol:

- Geometry Optimization: The 3D structure of **7-Iodoquinazolin-4(3H)-one** is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).^[12]
- Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum and to predict the IR spectrum.
- Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-

LUMO energy gap, ionization potential, and electron affinity are calculated. These properties provide insights into the molecule's reactivity and stability.

- **NMR Chemical Shift Prediction:** The ^1H and ^{13}C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data for validation.



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Caption: Workflow for DFT analysis of **7-Iodoquinazolin-4(3H)-one**.

Table 2: Key Parameters from DFT Calculations

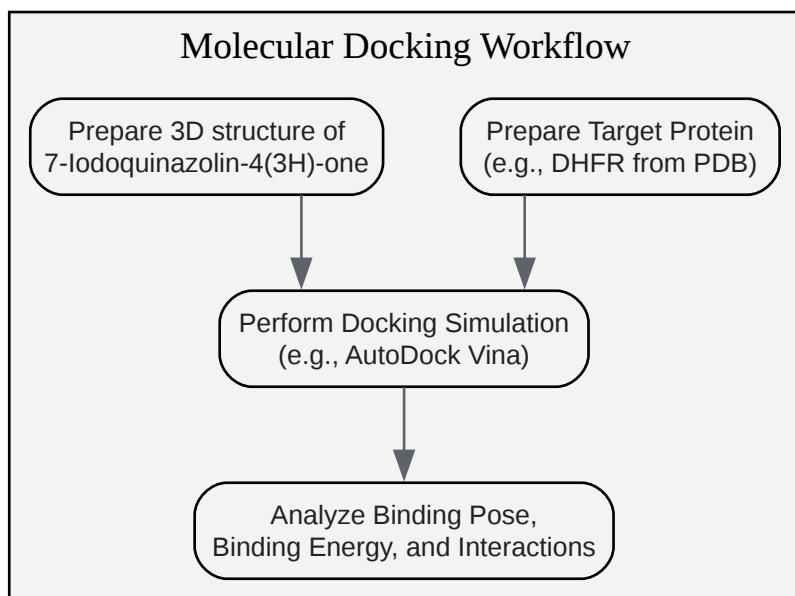
Parameter	Significance
HOMO Energy	Electron-donating ability
LUMO Energy	Electron-accepting ability
HOMO-LUMO Gap	Chemical reactivity and stability
Dipole Moment	Polarity of the molecule
Mulliken Charges	Distribution of charge on atoms

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein or enzyme.[13][14][15] Given the known anticancer and antibacterial activities of quinazolinone derivatives, potential targets for **7-Iodoquinazolin-4(3H)-one** could include enzymes like dihydrofolate reductase (DHFR) or various tyrosine kinases.[13][16][17][18]

Molecular Docking Protocol:

- Ligand Preparation: The 3D structure of **7-Iodoquinazolin-4(3H)-one** is prepared, which includes adding hydrogen atoms and assigning appropriate charges.
- Target Protein Preparation: The crystal structure of the target protein (e.g., DHFR, PDB ID: 6DE4) is obtained from the Protein Data Bank.[17] Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.
- Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding poses of **7-Iodoquinazolin-4(3H)-one** within the active site of the target protein.
- Analysis of Results: The docking results are analyzed to identify the most stable binding pose, the binding energy (docking score), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[14]



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Caption: Workflow for molecular docking studies.

Potential Biological Significance and Future Directions

The theoretical studies outlined in this guide can provide valuable insights into the structure-activity relationships of **7-Iodoquinazolin-4(3H)-one**. The presence of the iodine atom at the 7-position is expected to modulate the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.^[4]

The computational predictions should be validated through experimental studies. The synthesized compound should be evaluated for its biological activity in relevant *in vitro* and *in vivo* models. For instance, based on the activities of related compounds, its cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), could be investigated.^[19] Furthermore, its potential as an inhibitor of specific enzymes, as suggested by molecular docking studies, should be confirmed through enzymatic assays.

In conclusion, a combined approach of synthesis, spectroscopic characterization, and theoretical studies provides a robust framework for the comprehensive investigation of 7-

Iodoquinazolin-4(3H)-one. This detailed analysis will be instrumental in understanding its fundamental properties and exploring its potential as a lead compound in drug discovery.

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